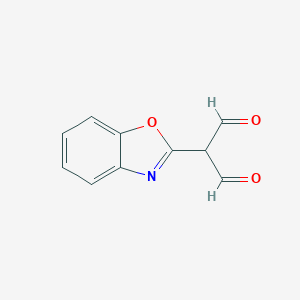

2-(2-Benzoxazolyl)malondialdehyde

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7(6-13)10-11-8-3-1-2-4-9(8)14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEERYQZEXZMOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396971 | |

| Record name | 2-(2-Benzoxazolyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40071-07-6 | |

| Record name | 2-(2-Benzoxazolyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Benzoxazolyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Benzoxazolyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-Benzoxazolyl)malondialdehyde, a valuable building block in medicinal and materials chemistry. The synthesis is presented as a two-step process, commencing with the formation of a 2-methylbenzoxazole intermediate, followed by a Vilsmeier-Haack formylation to yield the target malondialdehyde. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-stage procedure. The initial step involves the cyclization of 2-aminophenol with a suitable acetylating agent to form 2-methylbenzoxazole. This intermediate, which possesses an activated methyl group, is then subjected to a Vilsmeier-Haack reaction. This reaction introduces two formyl groups onto the methyl carbon, yielding the desired this compound after aqueous workup.

An In-Depth Technical Guide to the Chemical Properties of 2-(2-Benzoxazolyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-(2-Benzoxazolyl)malondialdehyde is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and predicted properties. All experimental protocols are illustrative and would require optimization.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core substituted with a malondialdehyde group. The benzoxazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties. Malondialdehyde and its derivatives are reactive 1,3-dicarbonyl compounds that can serve as versatile building blocks in organic synthesis and are also known to react with biological nucleophiles. This unique combination of a biologically relevant heterocycle and a reactive dialdehyde functional group makes this compound a molecule of significant interest for further investigation in drug discovery and materials science.

Chemical Properties

Physicochemical Properties

Quantitative data for this compound is primarily based on predictions and data from commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | --- |

| Molecular Weight | 189.17 g/mol | --- |

| CAS Number | 40071-07-6 | --- |

| Appearance | Light yellow powder | [1] |

| Melting Point | 222-230 °C | [1] |

| Boiling Point (Predicted) | 263.0 ± 35.0 °C | [1] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -5.24 ± 0.10 | [1] |

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzoxazole ring and the aldehydic and enolic protons of the malondialdehyde moiety. The aldehydic protons would likely appear as singlets in the downfield region (δ 9-10 ppm). The tautomeric enol proton would also be present.

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons of the benzoxazole ring, the two carbonyl carbons of the aldehyde groups (expected in the δ 190-200 ppm range), and the central carbon of the malondialdehyde unit.

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the aldehyde groups (around 1680-1700 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and aromatic C-H and C=C stretching frequencies.

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 189.17. Fragmentation patterns would likely involve the loss of CO and cleavage of the malondialdehyde side chain.

Synthesis

A plausible and widely used method for the synthesis of compounds with a similar structure is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an activated substrate. For the synthesis of this compound, the starting material would be 2-methylbenzoxazole. The reaction involves the formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then reacts with the active methyl group of 2-methylbenzoxazole.

Proposed Synthetic Pathway

Illustrative Experimental Protocol (Vilsmeier-Haack Reaction)

Materials:

-

2-Methylbenzoxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add 2-methylbenzoxazole and DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by both the benzoxazole ring and the malondialdehyde functionality.

Reactions of the Malondialdehyde Moiety

The 1,3-dicarbonyl system of malondialdehyde is highly reactive and can participate in various condensation reactions, particularly with nucleophiles. This makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds.

-

Reaction with Amines and Hydrazines: Condensation with primary amines or hydrazines can lead to the formation of pyrimidines, pyrazoles, and other nitrogen-containing heterocycles. This reactivity opens avenues for creating libraries of novel compounds for biological screening.

Potential Biological Activity

While no specific biological studies on this compound have been found, its structural components suggest potential for biological activity.

-

Antimicrobial and Antifungal Activity: Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities. It is plausible that this compound could also possess such properties.

-

Antiproliferative Activity: Many heterocyclic compounds, including benzoxazoles, have been investigated for their anticancer properties. The malondialdehyde moiety, being a reactive species, could potentially interact with biological macromolecules, although this could also contribute to cytotoxicity.

-

Interaction with Biomolecules: Malondialdehyde is a known product of lipid peroxidation and can react with free amino groups in proteins and DNA, leading to cross-linking and potential cellular damage. The benzoxazole substituent may modulate this reactivity.

Conclusion

This compound is a fascinating molecule with significant synthetic potential and speculative biological relevance. Its synthesis via the Vilsmeier-Haack reaction of 2-methylbenzoxazole appears to be a viable route. The reactive malondialdehyde group serves as a handle for the construction of more complex heterocyclic systems. Further experimental investigation is required to fully elucidate its chemical properties, optimize its synthesis, and explore its potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding to encourage and guide future research on this promising compound.

References

Spectroscopic and Synthetic Profile of 2-(2-Benzoxazolyl)malondialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic protocol for 2-(2-Benzoxazolyl)malondialdehyde. Due to the limited availability of experimental data in public domains for this specific compound (CAS 40071-07-6), the spectroscopic information presented herein is predicted based on established principles and data from structurally related benzoxazole derivatives. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel benzoxazole compounds.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar benzoxazole structures and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.0 | s | 2H | Aldehydic protons (-CHO) |

| ~7.8 - 7.9 | m | 2H | Aromatic protons (Benzoxazole H-4, H-7) |

| ~7.4 - 7.5 | m | 2H | Aromatic protons (Benzoxazole H-5, H-6) |

| ~5.5 - 6.0 | s | 1H | Methine proton (-CH(CHO)₂) |

s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehydic carbons (-CHO) |

| ~160 - 165 | C-2 of benzoxazole |

| ~150 - 152 | C-7a of benzoxazole |

| ~140 - 142 | C-3a of benzoxazole |

| ~125 - 130 | Aromatic carbons (C-5, C-6) |

| ~110 - 120 | Aromatic carbons (C-4, C-7) |

| ~50 - 55 | Methine carbon (-CH(CHO)₂) |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehydic C-H stretch (Fermi resonance) |

| ~1700 - 1680 | Strong | C=O stretch (aldehyde) |

| ~1620 - 1600 | Medium | C=N stretch (benzoxazole) |

| ~1580 - 1450 | Strong | Aromatic C=C stretch |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch (benzoxazole) |

| ~1100 - 1000 | Medium | Symmetric C-O-C stretch (benzoxazole) |

| ~750 - 700 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 190.0504 |

| [M+Na]⁺ | 212.0323 |

| [M+K]⁺ | 228.0063 |

Experimental Protocols

The following is a generalized, plausible protocol for the synthesis of this compound based on common synthetic routes for 2-substituted benzoxazoles.[1][2] The primary method involves the condensation of an o-aminophenol with an appropriate aldehyde-containing substrate.

Synthesis of this compound

This procedure outlines the acid-catalyzed condensation of 2-aminophenol with a protected or precursor form of malondialdehyde, followed by deprotection.

Materials:

-

2-Aminophenol

-

Malondialdehyde tetraethyl acetal (or a similar protected malondialdehyde)

-

Polyphosphoric acid (PPA) or a similar acid catalyst

-

Toluene or a suitable high-boiling solvent

-

Hydrochloric acid (for deprotection)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, a mixture of 2-aminophenol (1 equivalent) and malondialdehyde tetraethyl acetal (1.1 equivalents) is dissolved in toluene.

-

Polyphosphoric acid (a catalytic amount) is added to the mixture.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Work-up: The mixture is diluted with ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude protected intermediate.

-

Deprotection: The crude intermediate is dissolved in a mixture of acetone and aqueous hydrochloric acid.

-

The solution is stirred at room temperature until TLC analysis indicates the complete conversion to the desired product.

-

Purification: The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Characterization:

The structure of the synthesized compound would then be confirmed using the spectroscopic techniques outlined above (NMR, IR, and MS).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Anticipated Fluorescence Properties of 2-(2-Benzoxazolyl)malondialdehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Benzoxazolyl)malondialdehyde (BOMD) is a molecule of significant interest due to the juxtaposition of the fluorescent benzoxazole core and the reactive malondialdehyde moiety. The benzoxazole heterocycle is a well-known fluorophore, and its derivatives are extensively studied for applications in fluorescent probes, sensors, and materials science. The malondialdehyde group, a β-dicarbonyl, can exist in equilibrium between its diketo and enol forms. The enol form of BOMD possesses a structural motif—a hydroxyl group in proximity to a nitrogen atom within a heterocyclic ring—that is characteristic of compounds exhibiting Excited-State Intramolecular Proton Transfer (ESIPT).

ESIPT is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. This process leads to the formation of a transient tautomer with a distinct electronic structure, which then fluoresces. A hallmark of ESIPT is an unusually large Stokes shift, the difference between the maximum absorption and emission wavelengths. This large separation is highly desirable for fluorescence-based applications as it minimizes self-absorption and improves signal-to-noise ratios.

This technical guide will provide an in-depth overview of the anticipated fluorescence excitation and emission properties of BOMD, a plausible synthetic approach, detailed experimental protocols for its characterization, and a discussion of its potential applications.

Predicted Photophysical Properties and Data

Based on the extensive literature on 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, the photophysical properties of the enol tautomer of BOMD are expected to be dominated by the ESIPT process.

Table 1: Predicted Photophysical Data for this compound (Enol-form) in Various Solvents

| Solvent | Predicted Excitation Max (λ_ex, nm) | Predicted Emission Max (λ_em, nm) | Predicted Stokes Shift (cm⁻¹) | Predicted Quantum Yield (Φ_F) |

| Cyclohexane | ~340-350 | ~480-520 | ~9000-11000 | Moderate to High |

| Toluene | ~345-355 | ~500-540 | ~9000-11000 | Moderate |

| Dichloromethane | ~350-360 | ~520-560 | ~9500-11500 | Moderate |

| Acetonitrile | ~350-360 | ~530-570 | ~10000-12000 | Low to Moderate |

| Ethanol | ~355-365 | ~540-580 | ~10000-12000 | Low |

| Water | ~360-370 | ~550-600 (potential for anion emission) | >10000 | Very Low |

Note: These are predicted values based on trends observed for structurally related ESIPT-exhibiting benzoxazole derivatives. Actual experimental values may vary.

Solvent Effects: The polarity of the solvent is expected to have a significant impact on the fluorescence of BOMD.[1]

-

Excitation: A slight red-shift (bathochromic shift) in the excitation maximum is anticipated with increasing solvent polarity, indicating stabilization of the ground state.

-

Emission: A more pronounced red-shift in the emission maximum is expected with increasing solvent polarity. This is due to the stabilization of the more polar keto-tautomer in the excited state.[2]

-

Quantum Yield: The fluorescence quantum yield is likely to be higher in non-polar, aprotic solvents. In polar and especially protic solvents like ethanol and water, the formation of intermolecular hydrogen bonds can compete with the intramolecular hydrogen bond necessary for ESIPT, leading to a decrease in fluorescence intensity.[3]

Experimental Protocols

A plausible synthetic route to BOMD involves the condensation of 2-aminophenol with a suitable derivative of malondialdehyde, such as mucobromic acid, followed by subsequent chemical modifications. A general procedure for the synthesis of 2-substituted benzoxazoles is often a one-pot reaction.[4][5]

Workflow for Synthesis and Purification:

Caption: Proposed workflow for the synthesis and characterization of BOMD.

Detailed Protocol:

-

Reaction Setup: To a solution of 2-aminophenol (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the malondialdehyde derivative (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield pure this compound.

Instrumentation:

-

A spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

Sample Preparation:

-

Prepare a stock solution of BOMD (e.g., 1 mM) in a high-purity solvent (e.g., spectroscopic grade acetonitrile).

-

From the stock solution, prepare a series of dilutions in the desired solvents to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

Workflow for Spectroscopic Analysis:

Caption: Experimental workflow for fluorescence characterization of BOMD.

Measurement Protocol:

-

Absorption Spectrum: Record the UV-Vis absorption spectrum of the sample to determine the absorption maximum (λ_abs).

-

Emission Spectrum: Set the excitation wavelength at the determined λ_abs (or a slightly lower wavelength to avoid scattered light) and scan the emission spectrum over a range that covers the expected emission (e.g., 400-700 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation wavelength. The resulting excitation spectrum should ideally match the absorption spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Signaling Pathways and Logical Relationships

Given its structure, BOMD could potentially be used as a fluorescent probe. The malondialdehyde moiety is known to react with primary amines, such as the lysine residues in proteins or amino-containing lipids. This reaction could modulate the fluorescence properties of the benzoxazole core, providing a mechanism for sensing and reporting on biological interactions.

Logical Relationship for a "Turn-On" Fluorescent Probe:

Caption: Potential mechanism for BOMD as a "turn-on" fluorescent probe.

In this proposed mechanism, the free BOMD in an aqueous environment might have its fluorescence quenched due to interactions with water molecules that disrupt the intramolecular hydrogen bond. Upon reaction with an analyte, the local environment of the fluorophore could become more hydrophobic, restoring the ESIPT process and leading to an increase in fluorescence intensity.

Conclusion

While direct experimental data for this compound is currently lacking, a comprehensive understanding of related benzoxazole derivatives allows for robust predictions of its photophysical behavior. The enol form of BOMD is expected to be a fluorescent molecule exhibiting a large Stokes shift due to excited-state intramolecular proton transfer. Its fluorescence is anticipated to be highly sensitive to the solvent environment. The presence of the reactive malondialdehyde group opens up possibilities for its use as a fluorescent labeling agent or a "turn-on" sensor for biological molecules containing primary amines. The experimental protocols provided in this guide offer a clear path for the synthesis and detailed photophysical characterization of this promising molecule. Further experimental investigation is warranted to validate these predictions and explore the full potential of BOMD in various scientific and biomedical applications.

References

- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

A Technical Guide to the Determination of the Quantum Yield of Novel Fluorophores: A Case Study on 2-(2-Benzoxazolyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fluorescence Quantum Yield

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The fluorescence quantum yield is a measure of the efficiency of this process. A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted photon. In reality, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields of less than 1.0. The determination of this value is paramount for the characterization of any new fluorescent molecule.

There are two primary methods for measuring the fluorescence quantum yield: the absolute method and the relative method.

-

Absolute Method: This technique directly measures the total number of photons emitted by a sample using an integrating sphere. While highly accurate, it requires specialized equipment.[1]

-

Relative Method: This more common approach compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[1][2] This guide will focus on the relative method due to its accessibility.

Photophysical Properties of Related Benzoxazole Derivatives

While data for 2-(2-Benzoxazolyl)malondialdehyde is unavailable, examining related benzoxazole compounds can provide insight into the potential photophysical characteristics. Benzoxazole derivatives are known for their fluorescent properties and are used in various applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs). The quantum yields of these compounds can vary significantly based on their chemical structure and the solvent used.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φf) | Reference |

| 2,1,3-Benzoxadiazole Derivatives (9a-d) | Chloroform | ~370-380 | 494-498 | 0.51 - 0.54 | [3] |

| 2-(2′-hydroxyphenyl) benzoxazole (HBO) | Various | Red-shifted | Blue-shifted | Varies | [4] |

| Benzoxazolyl-imidazole Conjugate (6a) | Aggregated State | - | 620 | AIE active | [5] |

| Benzothiazole-difluoroborates | Various | 339.5 - 368.0 | 406.0 - 491.5 | 0.004 - 0.998 | [6] |

Note: AIE stands for Aggregation-Induced Emission, a phenomenon where non-emissive molecules in solution become highly emissant upon aggregation.

Experimental Protocol: Relative Quantum Yield Determination

This section provides a detailed methodology for determining the fluorescence quantum yield of a sample (e.g., this compound) relative to a standard.

Materials and Instrumentation

-

Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

-

Volumetric Glassware: For accurate preparation of solutions.

-

Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

-

Standard Compound: A fluorescent standard with a well-documented quantum yield in the chosen solvent (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.55).[3]

Procedure

-

Solution Preparation:

-

Prepare a stock solution of the sample compound and the standard compound in the chosen solvent.

-

From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution of the sample and the standard. It is crucial that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Calculate the relative quantum yield (Φf_s) of the sample using the following equation[2][3]:

Φf_s = Φf_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φf_s is the quantum yield of the sample.

-

Φf_r is the quantum yield of the reference standard.

-

I_s is the integrated fluorescence intensity of the sample.

-

I_r is the integrated fluorescence intensity of the reference.

-

A_s is the absorbance of the sample at the excitation wavelength.

-

A_r is the absorbance of the reference at the excitation wavelength.

-

n_s is the refractive index of the sample solution.

-

n_r is the refractive index of the reference solution. (If the same solvent is used, this term cancels out).

-

-

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.

Caption: Experimental workflow for relative quantum yield determination.

Conclusion

The determination of the fluorescence quantum yield is a fundamental step in the characterization of any new fluorophore. While specific data for this compound remains to be reported, the well-established relative method provides a robust and accessible means for its measurement. By following the detailed protocol outlined in this guide, researchers can accurately quantify the fluorescence efficiency of this and other novel compounds, thereby enabling a deeper understanding of their photophysical properties and paving the way for their potential applications.

References

- 1. jasco-global.com [jasco-global.com]

- 2. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-(2-Benzoxazolyl)malondialdehyde as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the core mechanism of action, photophysical properties, and experimental applications of 2-(2-Benzoxazolyl)malondialdehyde as a fluorescent probe. While direct literature on this specific compound is limited, this document provides a comprehensive overview based on the well-established chemical principles of its constituent benzoxazole fluorophore and malondialdehyde recognition moiety.

Core Concept: A "Turn-On" Fluorescent Probe

This compound is postulated to function as a "turn-on" fluorescent probe. In its native state, the probe is expected to exhibit minimal fluorescence due to quenching effects. Upon reaction with a specific analyte, a chemical transformation occurs that alleviates this quenching, resulting in a significant increase in fluorescence intensity. This mechanism allows for the sensitive detection of the target analyte.

Proposed Mechanism of Action

The proposed mechanism of action is centered around the reactivity of the malondialdehyde group and its influence on the fluorescence of the benzoxazole core. The benzoxazole moiety is a well-known fluorophore, while the malondialdehyde group serves as the recognition site for an analyte and as a fluorescence quencher.

A likely quenching mechanism is Photoinduced Electron Transfer (PET) . In the unreacted probe, the electron-rich malondialdehyde moiety can donate an electron to the excited state of the benzoxazole fluorophore, providing a non-radiative pathway for the decay of the excited state and thus quenching the fluorescence.

Upon reaction with a nucleophilic analyte, the electronic properties of the malondialdehyde group are altered. For instance, a reaction with a hydrazine-containing analyte would lead to the formation of a pyrazole ring. This transformation would lower the electron-donating ability of the recognition moiety, thereby inhibiting the PET process. As a result, the benzoxazole fluorophore can return to its ground state via the emission of a photon, leading to a "turn-on" of fluorescence.

Photophysical and Performance Data

The following table summarizes the expected photophysical and performance characteristics of this compound based on known properties of similar benzoxazole-based fluorescent probes.[1]

| Parameter | Value | Unit | Notes |

| Absorption Maximum (λabs) | 350 - 400 | nm | Dependent on solvent polarity. |

| Emission Maximum (λem) | 450 - 550 | nm | Expected range after reaction with analyte. |

| Molar Extinction Coefficient (ε) | 20,000 - 40,000 | M-1cm-1 | Typical for benzoxazole fluorophores. |

| Quantum Yield (Φ) | < 0.05 (quenched) | - | In the absence of the analyte. |

| Quantum Yield (Φ) | > 0.5 (fluorescent) | - | In the presence of the analyte. |

| Limit of Detection (LOD) | 10 - 500 | nM | Dependent on the specific analyte and reaction kinetics. |

| Response Time | < 5 | minutes | For rapid detection. |

Experimental Protocols

This is a proposed synthesis adapted from general procedures for 2-substituted benzoxazoles.

Materials:

-

2-Aminophenol

-

Malondialdehyde tetraethyl acetal

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in polyphosphoric acid (10 equivalents by weight) with gentle heating.

-

Once a homogenous solution is formed, add malondialdehyde tetraethyl acetal (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

References

Navigating the Challenges of Aqueous Formulation: A Technical Guide to the Solubility and Stability of 2-(2-Benzoxazolyl)malondialdehyde in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Benzoxazolyl)malondialdehyde (BOM) is a molecule of significant interest in biomedical research, combining the structural features of a benzoxazole ring system with the reactive dicarbonyl functionality of malondialdehyde. Understanding its behavior in aqueous environments, particularly in biological buffers, is paramount for its application in experimental assays and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of BOM. Due to a lack of specific experimental data for this compound in publicly available literature, this guide synthesizes information on the physicochemical properties of benzoxazole derivatives and malondialdehyde to offer a predictive framework. It outlines detailed experimental protocols for researchers to determine the precise solubility and stability of BOM in commonly used biological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES. Furthermore, this document presents illustrative data in structured tables and diagrams to serve as a practical template for reporting and interpreting experimental findings.

Introduction

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide array of pharmacological activities.[1][2][3] Their typically rigid and hydrophobic core, however, often leads to poor aqueous solubility, posing a significant challenge for formulation and bioavailability.[4] On the other hand, malondialdehyde (MDA) is a highly reactive aldehyde and a well-known biomarker for oxidative stress.[5][6] The conjugation of these two moieties in this compound suggests a molecule with unique chemical and biological properties. To harness its full potential, a thorough characterization of its solubility and stability in physiologically relevant conditions is essential.

This guide addresses the critical need for a standardized approach to evaluating the solubility and stability of BOM in biological buffers. It provides researchers with the necessary theoretical background and practical methodologies to conduct these assessments, ensuring reliable and reproducible results.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is influenced by its molecular structure, including its polarity, ionizable groups, and crystal lattice energy. Benzoxazoles are generally characterized by low water solubility due to their hydrophobic nature.[4] The malondialdehyde moiety, while polar, may not be sufficient to significantly enhance the overall aqueous solubility of the larger benzoxazole conjugate.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₇NO₃ | Based on chemical structure. |

| Molecular Weight | 189.17 g/mol | Calculated from the molecular formula. |

| pKa | ~4.5 | The enolic proton of the malondialdehyde moiety is acidic.[7] |

| LogP | High (Predicted) | The benzoxazole ring is hydrophobic. |

| Aqueous Solubility | Low (Predicted) | The hydrophobic benzoxazole core is expected to dominate.[4] |

Strategies for Solubility Enhancement

Given the predicted low aqueous solubility, several strategies can be employed to improve the dissolution of BOM in biological buffers:

-

pH Adjustment: For ionizable compounds, adjusting the pH of the buffer to be at least 2 pH units away from the pKa can significantly increase solubility by favoring the more soluble ionized form.[4] For BOM, with an estimated acidic pKa, increasing the pH should enhance solubility.

-

Co-solvents: The use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) can increase the solubility of lipophilic compounds.[4] However, the concentration of the co-solvent must be carefully optimized to avoid interference with biological assays.

Stability in Biological Buffers

The stability of BOM in aqueous buffers is another critical parameter. The malondialdehyde component is known to be reactive and can participate in various degradation pathways.[8] The benzoxazole ring itself is relatively stable but can be susceptible to hydrolysis under certain pH and temperature conditions.

Table 2: Illustrative Stability Data of this compound (100 µM) in PBS (pH 7.4) at Different Temperatures

| Temperature | Time (hours) | Remaining Compound (%) |

| 4°C | 0 | 100 |

| 24 | 98 | |

| 48 | 95 | |

| 72 | 92 | |

| 25°C | 0 | 100 |

| 24 | 90 | |

| 48 | 82 | |

| 72 | 75 | |

| 37°C | 0 | 100 |

| 24 | 85 | |

| 48 | 70 | |

| 72 | 58 |

Note: The data in this table is illustrative and should be experimentally determined for the specific compound.

Factors Influencing Stability

-

pH: The pH of the buffer can significantly impact the rate of hydrolysis of both the benzoxazole ring and the malondialdehyde moiety.

-

Temperature: As with most chemical reactions, degradation rates are expected to increase with temperature.

-

Presence of Nucleophiles: Buffers containing primary amines (e.g., Tris) could potentially react with the aldehyde groups of BOM.

Experimental Protocols

To obtain accurate and reliable data on the solubility and stability of BOM, the following detailed experimental protocols are recommended.

Protocol for Determining Aqueous Solubility

This protocol outlines the shake-flask method, a standard technique for solubility determination.

Caption: Workflow for determining the aqueous solubility of BOM.

Protocol for Assessing Stability

This protocol describes a typical approach to evaluating the stability of a compound in a buffered solution over time.

Caption: Workflow for assessing the stability of BOM in biological buffers.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound are not yet elucidated, its structural components suggest potential interactions. Malondialdehyde is known to form adducts with proteins and DNA, potentially modulating various cellular processes.[9] The benzoxazole scaffold is present in numerous compounds that target a wide range of biological pathways.[10] A hypothetical signaling pathway that could be investigated is its effect on oxidative stress response pathways.

Caption: Hypothetical signaling pathway for BOM in oxidative stress.

Conclusion

The solubility and stability of this compound in biological buffers are critical parameters that dictate its utility in research and drug development. While specific experimental data for BOM is currently lacking, this guide provides a predictive framework based on the known properties of its constituent moieties. The detailed experimental protocols and illustrative data presented herein offer a robust starting point for researchers to systematically characterize BOM. A thorough understanding of its behavior in aqueous environments will be instrumental in unlocking the full scientific and therapeutic potential of this promising compound. Researchers are strongly encouraged to perform the described experimental evaluations to generate precise data for their specific applications.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Malondialdehyde, a lipoperoxidation-derived aldehyde, can bring about secondary oxidative damage to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Characterization of Benzoxazolyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities and synthetic accessibility have led to its incorporation into a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of benzoxazolyl compounds, offering a comprehensive resource for researchers in drug discovery and development.

Historical Perspective and Discovery

The journey of benzoxazolyl compounds is intertwined with the advancements in heterocyclic chemistry dating back to the mid-19th century. The foundational work on related heterocyclic systems, such as benzimidazoles, by chemists like Albert Ladenburg in the 1870s, paved the way for the eventual synthesis of benzoxazoles.[3] The classical Phillips-Ladenburg synthesis, involving the condensation of an ortho-aminophenol with a carboxylic acid or its derivative at elevated temperatures, represents one of the earliest methods for constructing the benzoxazole ring system.[3] While a definitive "first" synthesis is not clearly documented, this reaction pathway suggests its discovery likely occurred in the late 19th or early 20th century.[3]

Synthetic Methodologies

The synthesis of benzoxazolyl derivatives has evolved from harsh, high-temperature reactions to more refined methods that offer milder conditions, improved yields, and broader functional group tolerance. The core principle, however, remains the cyclization of a 2-aminophenol derivative with a suitable electrophile.

A general workflow for the synthesis and characterization of benzoxazolyl compounds is depicted below:

Classical Synthesis: Condensation with Carboxylic Acids

This traditional approach involves the reaction of a 2-aminophenol with a carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid (PPA).

Experimental Protocol:

-

Reaction Setup: A mixture of 2-aminophenol (1.0 equivalent) and a substituted benzoic acid (1.1 equivalents) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).

-

Heating: The reaction mixture is heated to 180-220°C with mechanical stirring for 2-4 hours.

-

Workup: The hot mixture is carefully poured onto crushed ice with vigorous stirring.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to neutralize and remove any unreacted carboxylic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzoxazole.[3]

Modern Synthetic Approaches

Contemporary methods often employ milder catalysts and reaction conditions. For instance, the use of metal catalysts, such as palladium complexes or copper(I) oxide, can facilitate the synthesis of benzoxazoles at lower temperatures and with higher efficiency.[4] These modern approaches offer significant advantages in terms of substrate scope and functional group tolerance.

Initial Characterization

Once synthesized and purified, the structural elucidation of novel benzoxazolyl compounds is paramount. A combination of spectroscopic techniques is typically employed for unambiguous characterization.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: Record 1H and 13C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[5]

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule.[5]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).[5]

-

Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M+H]+ or [M-H]-) and analyze the fragmentation pattern for further structural confirmation.[5]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze a thin film of the compound.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Analysis: Identify characteristic absorption bands for key functional groups, such as C=N, C-O-C, and aromatic C-H stretches, to confirm the presence of the benzoxazole core and other functionalities.

-

Biological Evaluation: A Multifaceted Profile

Benzoxazolyl compounds have demonstrated a remarkable breadth of biological activities.[1][6][7] Initial characterization often involves screening for antimicrobial and anticancer properties, which are among the most prominently reported activities for this class of compounds.

The following diagram illustrates a typical workflow for the initial biological screening of newly synthesized benzoxazolyl compounds:

References

- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

Theoretical Studies on the Electronic Structure of Benzoxazole Derivatives: A Technical Guide

Disclaimer: Direct theoretical studies on the electronic structure of 2-(2-Benzoxazolyl)malondialdehyde were not available in the reviewed literature. This guide, therefore, provides a comprehensive overview of the standard theoretical methodologies, data presentation, and experimental protocols applicable to the broader class of benzoxazole derivatives, based on available research. The data and protocols presented are illustrative and synthesized from studies on structurally related compounds.

Introduction

Benzoxazole and its derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous molecules with significant pharmacological and material science applications. These compounds are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. The efficacy and mechanism of action of these derivatives are fundamentally linked to their molecular and electronic structure.

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic properties, reactivity, and spectroscopic signatures of benzoxazole derivatives.[1] These theoretical studies provide critical insights into structure-activity relationships, guiding the rational design of novel compounds with enhanced therapeutic or material properties. This guide outlines the prevalent computational methods, presents typical electronic structure data, and details the associated experimental protocols for the study of these important molecules.

Computational Methodologies for Electronic Structure Analysis

The theoretical investigation of benzoxazole derivatives primarily relies on quantum chemical calculations to model their electronic behavior. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed.

2.1. Density Functional Theory (DFT)

DFT is a robust method for determining the ground-state electronic structure of molecules, offering a favorable balance between computational accuracy and resource requirements. It is widely used to calculate optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and various chemical reactivity descriptors.[1][2]

2.2. Time-Dependent Density Functional Theory (TD-DFT)

To investigate photophysical properties, such as UV-visible absorption spectra, TD-DFT is the standard approach. This method is used to calculate the energies of electronic excited states, providing a theoretical basis for understanding the light-absorbing characteristics of the molecules.

Quantitative Data Presentation

The following tables summarize the kind of quantitative data typically obtained from theoretical studies on benzoxazole derivatives. The values presented are illustrative and sourced from various studies on different derivatives to provide a comparative context.

Table 1: Illustrative Electronic Properties of Benzoxazole Derivatives (Calculated via DFT)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Level | Reference |

| 2-(5-methylpyridin-2-yl)-benzoxazole | -6.23 | -1.89 | 4.34 | B3LYP/6-311++G** | Based on data from similar derivatives[2] |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | -5.65 | -1.52 | 4.13 | B3LYP/6-311++G(d,p) | [3] |

| 2-(p-bromophenyl)-5-(2-(4-(p-chlorophenyl)piperazine-1-yl)acetamido)benzoxazole (BCAB) | -5.98 | -1.91 | 4.07 | DFT Calculation | Based on data from similar derivatives[4] |

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap (ΔE) is a key parameter for assessing chemical reactivity and stability.

Experimental and Computational Protocols

Detailed and reproducible protocols are critical for both the synthesis and theoretical analysis of benzoxazole derivatives.

4.1. Protocol for DFT-Based Electronic Structure Calculation

This protocol outlines a typical workflow for the theoretical analysis of a benzoxazole derivative.

-

Structure Preparation: A 3D model of the target benzoxazole derivative is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step as all subsequent electronic properties are calculated from this stable geometry.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its reliability with organic molecules.[1][3]

-

Basis Set: The 6-311++G(d,p) basis set is commonly chosen to provide an accurate description of the electron distribution.[1][3]

-

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

-

Property Calculation: Using the optimized geometry, key electronic properties are computed. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP) map, and Mulliken population analysis to determine atomic charges.

-

Data Analysis: The calculated data is analyzed to understand the molecule's electronic characteristics, reactivity, and potential interaction sites. The HOMO-LUMO energy gap is calculated as ΔE = ELUMO - EHOMO.

4.2. General Protocol for Synthesis of 2-Substituted Benzoxazoles

A common method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or aldehyde.

-

Reactant Mixture: In a round-bottom flask, equimolar amounts of 2-aminophenol and a selected aromatic or aliphatic carboxylic acid are combined.

-

Catalyst and Solvent: A catalyst, such as polyphosphoric acid (PPA) or ammonium chloride, is added.[5] Ethanol can be used as a solvent for certain reactions.

-

Reaction Condition: The mixture is heated to reflux (typically at 80-160°C) for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and dried.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-substituted benzoxazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[5][6][7]

Visualizations: Workflows and Concepts

Diagrams are essential for illustrating complex workflows and theoretical concepts in a clear and concise manner.

Caption: A typical workflow for the computational analysis of a benzoxazole derivative.

Caption: A conceptual diagram of the HOMO-LUMO energy gap.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

Methodological & Application

Application Notes: In Vitro Assessment of Lipid Peroxidation using 2-(2-Benzoxazolyl)malondialdehyde

Application of 2-(2-Benzoxazolyl)malondialdehyde for Detecting Oxidative Stress

Note to the Reader: Extensive literature searches did not yield specific applications or protocols for the use of 2-(2-Benzoxazolyl)malondialdehyde in detecting oxidative stress. This compound is not commonly cited as a reagent for this purpose. Therefore, this document provides detailed application notes and protocols for the most widely used and well-established method for detecting malondialdehyde (MDA), a key biomarker of oxidative stress: the Thiobarbituric Acid Reactive Substances (TBARS) assay. The principles and protocols described herein are fundamental to the field of oxidative stress research.

Introduction to Oxidative Stress and Malondialdehyde (MDA)

Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage.[1] ROS can cause damage to all major classes of biological macromolecules, including lipids, proteins, and nucleic acids.[2]

Lipid peroxidation is a primary indicator of oxidative stress-induced cellular damage.[1] Polyunsaturated fatty acids in cell membranes are particularly susceptible to attack by ROS, leading to a chain reaction that produces various byproducts, including malondialdehyde (MDA).[3][4] MDA is a highly reactive aldehyde that can form adducts with proteins and DNA, contributing to cellular dysfunction.[5] Consequently, the quantification of MDA is a widely accepted method for assessing the extent of lipid peroxidation and oxidative stress in biological samples.[4]

Principle of MDA Detection using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method for measuring MDA. The principle of this assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature (90-100°C). This reaction forms a pink-colored MDA-TBA adduct that can be quantified spectrophotometrically at approximately 532 nm or fluorometrically (excitation ~532 nm, emission ~553 nm).[6][7][8] The intensity of the color or fluorescence is directly proportional to the concentration of MDA in the sample.

Signaling Pathway of Lipid Peroxidation

The following diagram illustrates the signaling pathway of lipid peroxidation, which leads to the formation of malondialdehyde (MDA).

Caption: Lipid Peroxidation Signaling Pathway.

Experimental Protocols

Preparation of Reagents

-

Thiobarbituric Acid (TBA) Reagent:

-

Prepare a 0.8% (w/v) solution of TBA in deionized water. Gentle heating may be required to dissolve the powder completely.

-

For some protocols, the TBA is dissolved in a solution of 50% acetic acid.[7]

-

-

Acid Reagent:

-

Antioxidant Solution:

-

To prevent further lipid peroxidation during sample processing, an antioxidant such as Butylated Hydroxytoluene (BHT) is often added to the sample or lysis buffer. A 100x stock solution of BHT in ethanol can be prepared.[6]

-

-

MDA Standard:

Sample Preparation

-

Plasma/Serum: Collect blood with an anticoagulant (e.g., EDTA). Centrifuge to separate plasma or allow to clot for serum. Samples can be stored at -80°C. An antioxidant like BHT should be added to prevent ex vivo lipid peroxidation.[8]

-

Tissue Homogenates: Perfuse tissues with ice-cold PBS to remove blood. Homogenize the tissue in a suitable lysis buffer containing an antioxidant (e.g., BHT). Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[11]

-

Cell Lysates: Wash cells with cold PBS. Lyse the cells using a suitable lysis buffer with an antioxidant or through sonication. Centrifuge to remove cellular debris.[6]

TBARS Assay Protocol (Colorimetric)

-

Add 100 µL of the sample (plasma, tissue homogenate supernatant, or cell lysate) or MDA standard to a microcentrifuge tube.

-

Add 100 µL of SDS Lysis Solution (if provided in a kit, or use a suitable lysis buffer).[8]

-

Add 250 µL of Acid Reagent (e.g., 1 M Phosphoric Acid).[6]

-

Add 250 µL of 0.8% TBA Reagent.[6]

-

Vortex the tubes to mix thoroughly.

-

Incubate the tubes at 95°C for 45-60 minutes.[8]

-

Cool the tubes in an ice bath for 10 minutes to stop the reaction.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any precipitate.

-

Transfer 200 µL of the supernatant to a 96-well plate.

-

Measure the absorbance at 532 nm using a microplate reader.

-

Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Experimental Workflow

The following diagram outlines the general workflow for the TBARS assay.

Caption: TBARS Assay Experimental Workflow.

Data Presentation

The following tables provide examples of data that can be generated from a TBARS assay.

Table 1: MDA Standard Curve Data

| MDA Concentration (µM) | Absorbance at 532 nm (Mean ± SD) |

| 0 | 0.052 ± 0.003 |

| 1.25 | 0.125 ± 0.005 |

| 2.5 | 0.201 ± 0.007 |

| 5 | 0.354 ± 0.010 |

| 10 | 0.658 ± 0.015 |

| 20 | 1.250 ± 0.021 |

Table 2: Sample MDA Concentration Data

| Sample Group | Sample Type | MDA Concentration (µM) (Mean ± SD) |

| Control | Rat Liver Homogenate | 2.1 ± 0.3 |

| Oxidative Stress Induced | Rat Liver Homogenate | 5.8 ± 0.7 |

| Control | Human Plasma | 1.5 ± 0.2 |

| Disease State | Human Plasma | 3.2 ± 0.5 |

Logical Relationships in Oxidative Stress Detection

The following diagram illustrates the logical relationship between oxidative stress, lipid peroxidation, MDA formation, and its detection.

Caption: Logical Relationship in Oxidative Stress Detection.

Conclusion

While information on the specific application of this compound for detecting oxidative stress is not available in the current scientific literature, the fundamental principles of detecting lipid peroxidation through its byproduct, MDA, are well-established. The TBARS assay remains a robust and widely used method for this purpose. The protocols and information provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess oxidative stress in a variety of biological samples. It is crucial to employ appropriate controls and handle samples carefully to ensure the reliability of the results.

References

- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. ethosbiosciences.com [ethosbiosciences.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. oxfordbiomed.com [oxfordbiomed.com]

- 10. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

Application Notes and Protocols for 2-(2-Benzoxazolyl)malondialdehyde (BOMD) in Live-Cell Imaging of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(2-Benzoxazolyl)malondialdehyde (BOMD) is a putative fluorescent probe for lipid peroxidation. The following application notes and protocols are based on the known reactivity of malondialdehyde (MDA), a key biomarker of lipid peroxidation, and the fluorescent properties of the benzoxazole moiety. Direct experimental data for BOMD is not extensively available in peer-reviewed literature; therefore, these protocols should be considered as a starting point for experimental validation.

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular injury and oxidative stress, implicated in a wide range of diseases including neurodegenerative disorders, cardiovascular diseases, and cancer. Malondialdehyde (MDA) is a highly reactive and mutagenic end-product of lipid peroxidation, making it a crucial biomarker for monitoring oxidative damage in biological systems.[1][2][3] The development of sensitive and specific probes for the real-time detection of MDA in living cells is of paramount importance for understanding the pathophysiology of these diseases and for the development of novel therapeutics.

This compound (BOMD) is a novel probe designed for the fluorescent detection of lipid peroxidation. It is hypothesized that BOMD is non-fluorescent in its native state and reacts with specific products of lipid peroxidation to yield a highly fluorescent compound, enabling the visualization of oxidative stress in real-time. The benzoxazole core is a well-known fluorophore, often exhibiting fluorescence in the blue-green spectrum.[4][5][6]

Principle of Detection

The proposed mechanism of action for BOMD is based on its malondialdehyde (MDA) moiety. In the presence of lipid hydroperoxides, which are primary products of lipid peroxidation, BOMD is expected to remain in a low-fluorescent or non-fluorescent state. Upon the breakdown of these lipid hydroperoxides into secondary products, including MDA, the benzoxazole core of BOMD is hypothesized to undergo a conformational change or reaction that results in a significant increase in fluorescence. This "turn-on" fluorescence provides a direct readout of lipid peroxidation activity within the cell.

Data Presentation

The following tables summarize the hypothetical quantitative data for BOMD, based on typical parameters for similar fluorescent probes used in live-cell imaging. These values require experimental validation.

Table 1: Spectral Properties of BOMD

| Property | Value (Hypothetical) |

| Excitation Maximum (Ex) | ~390 nm |

| Emission Maximum (Em) | ~470-580 nm |

| Quantum Yield (Φ) | > 0.5 upon activation |

| Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |

| Stokes Shift | ~80-190 nm |

Table 2: Recommended Staining Parameters for Live-Cell Imaging

| Parameter | Recommended Range | Notes |

| Probe Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type to maximize signal-to-noise and minimize cytotoxicity. |

| Incubation Time | 30 - 60 minutes | Incubation time may vary depending on the cell type and experimental conditions. |

| Incubation Temperature | 37°C | Standard cell culture conditions should be maintained. |

| Imaging Buffer | HBSS or PBS | Should be compatible with live-cell imaging and the specific cell line being used. |

| Anticipated Localization | Cytosol / Membranes | Given the lipophilic nature of lipid peroxidation products, the signal may localize to cellular membranes or be diffuse in the cytosol. |

Experimental Protocols

Protocol 1: Preparation of BOMD Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of BOMD by dissolving the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Staining and Imaging of Lipid Peroxidation

This protocol provides a general guideline for staining and imaging adherent cells. Modifications may be necessary for suspension cells or specific experimental designs.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

-

BOMD stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Inducer of lipid peroxidation (e.g., tert-butyl hydroperoxide (t-BHP), erastin, RSL3)

-

Inhibitor of lipid peroxidation (e.g., Ferrostatin-1, Liproxstatin-1) - Optional, for control experiments

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP/FITC channel, depending on validated spectral properties)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Probe Loading: a. Prepare a fresh working solution of BOMD in pre-warmed complete cell culture medium or imaging buffer (e.g., HBSS) at a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with pre-warmed HBSS or PBS. c. Add the BOMD working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: a. After incubation, remove the BOMD loading solution. b. Wash the cells two to three times with pre-warmed HBSS or PBS to remove any excess probe.

-

Induction of Lipid Peroxidation: a. Replace the wash buffer with fresh, pre-warmed culture medium or imaging buffer containing the desired concentration of a lipid peroxidation inducer (e.g., 10 µM RSL3). b. For control experiments, include wells with a vehicle control (e.g., DMSO) and wells pre-treated with a lipid peroxidation inhibitor before adding the inducer.

-

Live-Cell Imaging: a. Immediately place the imaging vessel on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. b. Acquire images using the appropriate fluorescence channels. Based on the hypothetical spectral properties, excitation around 390 nm and emission collection between 470-580 nm would be a starting point. c. Capture images at various time points to monitor the dynamics of lipid peroxidation. d. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[1][7][8]

-

Data Analysis: a. Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji). b. Normalize the fluorescence intensity to a control group (e.g., vehicle-treated cells) to determine the fold-change in lipid peroxidation.

Mandatory Visualizations

Caption: Proposed pathway of lipid peroxidation leading to the activation of the BOMD probe.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. scilit.com [scilit.com]

- 3. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. biori.periodikos.com.br [biori.periodikos.com.br]

- 6. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]

- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. journals.biologists.com [journals.biologists.com]

Application Notes and Protocols for 2-(2-Benzoxazolyl)malondialdehyde Staining in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Malondialdehyde (MDA) is a prominent and well-documented biomarker of lipid peroxidation, a key event in oxidative stress where ROS degrade lipids within cell membranes, leading to cell damage.[1][2][3] The accurate detection and quantification of MDA in tissue samples are crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.

These application notes provide a detailed, step-by-step guide for the use of 2-(2-Benzoxazolyl)malondialdehyde as a fluorescent probe for the in situ detection of MDA in tissue samples. While this document provides a comprehensive protocol based on established principles of fluorescence histochemistry, users should note that optimization of specific parameters may be necessary for different tissue types and experimental conditions.

Principle of the Method

This compound is a fluorescent probe designed to react with endogenous malondialdehyde (MDA) within tissue samples. The reaction between the probe and MDA results in the formation of a stable, fluorescent adduct that can be visualized using fluorescence microscopy. The intensity of the fluorescence signal is proportional to the amount of MDA present in the tissue, providing a semi-quantitative assessment of lipid peroxidation.

Data Presentation

The quantitative data obtained from the analysis of stained tissue sections can be summarized in a table for clear comparison between different experimental groups.

| Experimental Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | p-value (vs. Control) |

| Control | 15.2 | 3.1 | - |

| Treatment A | 45.8 | 7.5 | <0.05 |

| Treatment B | 22.1 | 4.2 | >0.05 |

| Positive Control (e.g., H₂O₂ treated) | 89.5 | 12.3 | <0.001 |